molecular formula C21H20N6O B1667112 Aminoquinuride CAS No. 3811-56-1

Aminoquinuride

Cat. No. B1667112
CAS RN: 3811-56-1
M. Wt: 372.4 g/mol
InChI Key: HOUSDILKOJMENG-UHFFFAOYSA-N
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Description

Aminoquinuride, also known as Surfen, is a proteoglycan binding agent that reduces inflammation but inhibits remyelination in murine models of Multiple Sclerosis. Murine T cell activation is regulated by Surfen.

Scientific Research Applications

1. Aminoquinuride in Malaria Treatment

Aminoquinurides, such as 8-aminoquinolines, have a significant role in treating latent malaria. These compounds, including drugs like primaquine and tafenoquine, have been essential in combating malaria, particularly in cases that relapse. Despite their hemolytic toxicity, especially in patients with G6PD deficiency, they remain crucial in the therapeutic landscape against malaria (Baird, 2019).

2. Antiviral Properties

Aminoquinuride derivatives, specifically chloroquine and hydroxychloroquine, have attracted attention for their potential antiviral effects. Studies have investigated their use against HIV and their controversial role in the COVID-19 pandemic. These compounds have shown varying degrees of efficacy in inhibiting viruses, including SARS-CoV-2 (Savarino et al., 2003); (Keyaerts et al., 2004).

3. Anticancer Activity

The repurposing of aminoquinurides, such as chloroquine and hydroxychloroquine, in cancer therapy has been explored. These compounds have shown potential in sensitizing tumor cells to various drugs, affecting cancer cells and the tumor microenvironment. Their impact on autophagic flux, Toll-like receptor 9, p53 pathway, and the CXCR4-CXCL12 pathway in cancer cells offers promising avenues for future cancer treatments (Verbaanderd et al., 2017).

4. Chemopreventive Potential

Studies have also investigated the chemopreventive potential of aminoquinurides like chloroquine in diseases such as breast cancer. Epidemiological studies on populations exposed to chloroquine suggest a reduced incidence of certain cancers, highlighting its potential in chemoprevention (Dacso, 2015).

5. Antimicrobial Research

Aminoquinurides have shown effectiveness against various microbial infections beyond malaria. Their broad-spectrum antimicrobial activity is being explored for newer applications, including drug-resistant bacterial strains (Krause et al., 2016).

properties

CAS RN

3811-56-1

Product Name

Aminoquinuride

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

IUPAC Name

1,3-bis(4-amino-2-methylquinolin-6-yl)urea

InChI

InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28)

InChI Key

HOUSDILKOJMENG-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N

Appearance

Solid powder

Other CAS RN

3811-56-1
5424-37-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5424-37-3 (di-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminochincarbamidum, Aminoquin carbamide, Aminoquinuride, Surfen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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